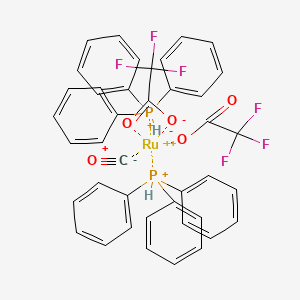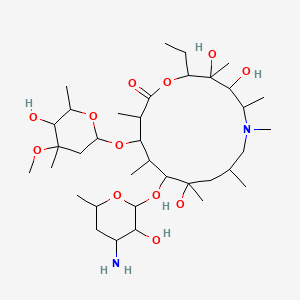
N',N'-Di(desmethyl) Azithromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-Di(desmethyl) Azithromycin is a metabolite of Azithromycin, a widely used macrolide antibiotic. This compound has the molecular formula C36H68N2O12 and a molecular weight of 720.93 g/mol . It is structurally related to Azithromycin, which is known for its broad-spectrum antibacterial activity.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N’,N’-Di(desmethyl) Azithromycin involves the demethylation of Azithromycin. One method involves dissolving desmethyl-azithromycin in acetone, adding activated carbon, formaldehyde, and formic acid, followed by refluxing the solution. Sodium hydroxide is then added to induce precipitation of the desired compound .
Industrial Production Methods
Industrial production methods for N’,N’-Di(desmethyl) Azithromycin are similar to those used for Azithromycin, involving large-scale crystallization and purification processes. The gradual crystallization from acetone with minimal water addition is a common technique .
化学反応の分析
Types of Reactions
N’,N’-Di(desmethyl) Azithromycin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully demethylated compounds.
科学的研究の応用
N’,N’-Di(desmethyl) Azithromycin has several scientific research applications:
作用機序
N’,N’-Di(desmethyl) Azithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation/translocation step of protein synthesis, thereby preventing bacterial growth . Additionally, it has been shown to inhibit autophagy in cancer cells by interacting with cytoskeletal proteins and disrupting their dynamics .
類似化合物との比較
Similar Compounds
Azithromycin: The parent compound, known for its broad-spectrum antibacterial activity.
N-Desmethyl Azithromycin: Another metabolite with similar antibacterial properties.
Azithromycin N-Oxide: An oxidized derivative with distinct chemical properties.
Uniqueness
N’,N’-Di(desmethyl) Azithromycin is unique due to its specific demethylation pattern, which affects its binding affinity and activity. This compound’s ability to inhibit autophagy in cancer cells sets it apart from other similar macrolides .
特性
分子式 |
C36H68N2O12 |
|---|---|
分子量 |
720.9 g/mol |
IUPAC名 |
11-(4-amino-3-hydroxy-6-methyloxan-2-yl)oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3 |
InChIキー |
PCDDIDGPAIGEHC-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
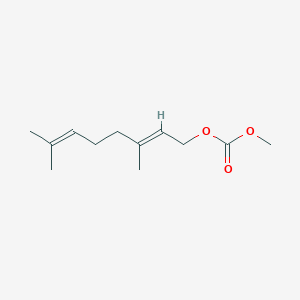
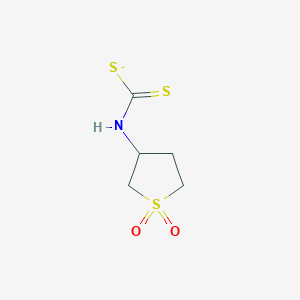
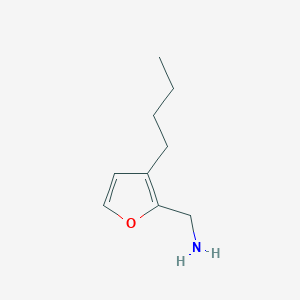
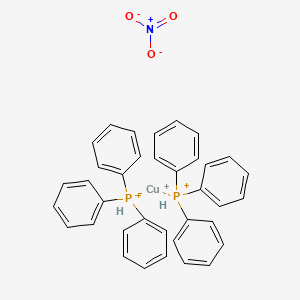

![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)


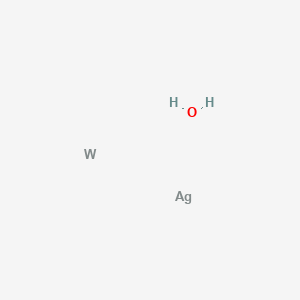
![[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine](/img/structure/B12348548.png)
![2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine](/img/structure/B12348553.png)
